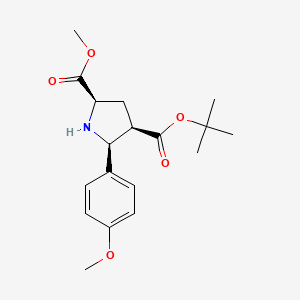
4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-methoxy-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate
Descripción general
Descripción
4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-methoxy-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-methoxy-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and resemblance to known bioactive compounds have prompted research into its biological activities, including antiviral, anti-inflammatory, and analgesic properties.
Molecular Formula
- Formula : C₁₈H₂₅NO₅
- Molecular Weight : 341.39 g/mol
Structural Characteristics
The compound features:
- A tetrahydropyrrole ring
- Two carboxylate groups
- A methoxy-substituted phenyl group
These characteristics contribute to its diverse chemical properties and potential biological activities.
Antiviral Properties
Preliminary studies indicate that this compound may possess antiviral properties. The compound's structure allows it to interact with viral proteins or enzymes, potentially inhibiting their function. This interaction can be crucial for therapeutic applications against viral infections.
Anti-inflammatory and Analgesic Effects
Research suggests that this compound may also exhibit anti-inflammatory and analgesic properties. It is believed to modulate neurotransmitter pathways, which could lead to pain relief and reduced inflammation.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds known for their pharmacological effects. Below is a table summarizing some of these compounds:
Study on Antiviral Activity
A study focusing on the antiviral potential of pyrrole derivatives indicated that compounds similar to this compound exhibited significant inhibition of viral replication in vitro. The research utilized various assays to evaluate the effectiveness of these compounds against specific viral strains .
Study on Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of pyrrole derivatives. Results showed that the compound could significantly reduce inflammation markers in animal models. The mechanism was attributed to the modulation of cytokine release and inhibition of inflammatory pathways .
Propiedades
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2R,4R,5S)-5-(4-methoxyphenyl)pyrrolidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-16(20)13-10-14(17(21)23-5)19-15(13)11-6-8-12(22-4)9-7-11/h6-9,13-15,19H,10H2,1-5H3/t13-,14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYPYFYDEFYPNF-RBSFLKMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(NC1C2=CC=C(C=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](N[C@@H]1C2=CC=C(C=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















